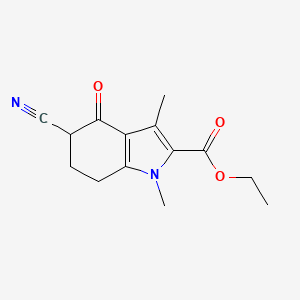
ethyl 5-cyano-1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER is a complex organic compound belonging to the indole family. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes . This particular compound is notable for its unique structure, which includes a cyano group, a tetrahydroindole ring, and an ethyl ester functional group.
Preparation Methods
The synthesis of 1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications . Industrial production methods often employ catalytic processes to enhance yield and selectivity, utilizing reagents such as dimethylformamide (DMF) and acetic acid .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution.
Scientific Research Applications
1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the indole ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-INDOLE-2-CARBOXYLICACID, 5-CYANO-4,5,6,7-TETRAHYDRO-1,3-DIMETHYL-4-OXO-, ETHYL ESTER is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Fluoroindole: Used in medicinal chemistry for drug development.
Properties
CAS No. |
84990-20-5 |
|---|---|
Molecular Formula |
C14H16N2O3 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
ethyl 5-cyano-1,3-dimethyl-4-oxo-6,7-dihydro-5H-indole-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c1-4-19-14(18)12-8(2)11-10(16(12)3)6-5-9(7-15)13(11)17/h9H,4-6H2,1-3H3 |
InChI Key |
RQCQGQBBOKCJIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)CCC(C2=O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















